molecular formula C18H26N2O2S B2378017 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide CAS No. 1706040-27-8

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Cat. No. B2378017
CAS RN: 1706040-27-8
M. Wt: 334.48
InChI Key: BVVWTTUPPLHQBS-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are a family of transcriptional regulators that play a crucial role in gene expression and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.

Scientific Research Applications

Synthesis and Structure Analysis

Substituted N-(silatran-1-ylmethyl)acetamides were synthesized to study their muscarinic agonist activity, demonstrating the potential of related compounds in modulating cholinergic receptors. The structural analysis provided insights into their interaction with biological targets (Pukhalskaya et al., 2010).

Biological Evaluation and Potential Therapeutic Applications

Research on bromophenol derivatives with cyclopropyl moieties indicates their effective inhibition of key enzymes such as carbonic anhydrase and acetylcholinesterase. These findings highlight the therapeutic potential of similar compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Molecular Docking and Enzyme Inhibitory Activities

The development of 3,4,5-trisubstituted-1,2,4-triazole analogues through both conventional and microwave-assisted synthesis has been explored for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases. This work underscores the importance of molecular docking in designing compounds with specific enzyme inhibitory activities (Virk et al., 2018).

Antioxidant Properties and Coordination Complexes

The synthesis of pyrazole-acetamide derivatives and their coordination complexes has been studied, revealing significant antioxidant activity. These findings suggest the potential of structurally related compounds in oxidative stress-related conditions (Chkirate et al., 2019).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-20-9-8-13-10-14(6-7-16(13)20)17(21)11-19-18(22)12-23-15-4-2-3-5-15/h6-7,10,15,17,21H,2-5,8-9,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVWTTUPPLHQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

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